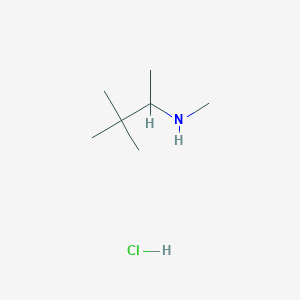
N,3,3-Trimethyl-2-butanamine hydrochloride
Übersicht
Beschreibung
N,3,3-Trimethyl-2-butanamine hydrochloride is a useful research compound. Its molecular formula is C7H18ClN and its molecular weight is 151.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,3,3-Trimethyl-2-butanamine hydrochloride, also known as 3,3-dimethylbutylamine hydrochloride, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in biological research and therapeutic contexts.
- Molecular Formula : C₇H₁₈ClN
- Molecular Weight : Approximately 151.68 g/mol
- Structure : Characterized by a branched structure with three methyl groups attached to the second carbon atom in the butane chain.
Research indicates that this compound interacts with various biological molecules, influencing biochemical pathways. Its mechanism of action primarily involves:
- Protein Interactions : The compound has been shown to bind to specific proteins and enzymes, potentially altering their activity and affecting cellular processes.
- Cellular Effects : Studies suggest that it may influence signal transduction pathways and metabolic processes within cells .
Biological Activity
The biological activities of this compound can be summarized as follows:
- Proteomics Research : Utilized in studies to understand protein dynamics and interactions.
- Therapeutic Potential : Investigated for possible applications in treating various conditions due to its ability to modulate biochemical pathways.
Comparative Analysis
To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Dimethylbutylamine | C₇H₁₉N | Contains two methyl groups on the nitrogen atom |
| N,N-Diethylbutylamine | C₈H₁₉N | Features ethyl groups instead of methyl groups |
| N-Methylbutylamine | C₇H₁₉N | Contains one methyl group attached to a butyl chain |
This compound stands out due to its specific branched structure that contributes to its distinct chemical properties and reactivity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Protein Binding : A study highlighted its ability to bind with proteins involved in metabolic pathways. This binding was shown to alter enzyme activity significantly.
- Cellular Impact Assessment : Research demonstrated that treatment with this compound led to observable changes in cellular metabolism and signaling pathways, suggesting potential therapeutic applications .
- Safety and Toxicology : Investigations into the safety profile revealed that while the compound exhibits biological activity, further studies are needed to fully understand its toxicity and long-term effects on human health .
Eigenschaften
IUPAC Name |
N,3,3-trimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(8-5)7(2,3)4;/h6,8H,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFLSXWEAIFJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655354 | |
| Record name | N,3,3-Trimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-68-0 | |
| Record name | N,3,3-Trimethylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















